1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(1H-Indazole-5-carbonyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C14H15N3O3. This compound is characterized by the presence of an indazole ring fused to a piperidine ring, making it a unique structure in the realm of organic chemistry.
Mechanism of Action
Target of Action
The primary target of 1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with the S1P1 receptor, leading to its activation and maintaining endothelial barrier integrity . Desensitization of the s1p1 receptor can induce peripheral blood lymphopenia .
Biochemical Pathways
The activation of the S1P1 receptor by the compound affects the sphingosine-1-phosphate (S1P) pathway . This pathway is involved in various cellular processes, including cell growth, survival, and migration.
Pharmacokinetics
The compound’s molecular weight of 27329 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
The activation of the S1P1 receptor by the compound helps maintain endothelial barrier integrity . This can have various effects at the molecular and cellular levels, including the regulation of vascular tone, vascular permeability, and leukocyte trafficking .
Preparation Methods
The synthesis of 1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of indazole derivatives with piperidine carboxylic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions in batch reactors, ensuring the consistency and scalability of the compound .
Chemical Reactions Analysis
1-(1H-Indazole-5-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indazole or piperidine rings are replaced by other substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Scientific Research Applications
1-(1H-Indazole-5-carbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Parkinson’s disease.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Comparison with Similar Compounds
1-(1H-Indazole-5-carbonyl)piperidine-4-carboxylic acid can be compared with other indazole and piperidine derivatives:
Indazole-4-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group, leading to different chemical properties and applications.
Piperidine-4-carboxylic acid: Lacks the indazole ring, resulting in distinct biological activities and uses.
Indazole-5-carboxamides: These compounds share the indazole core but have different substituents, affecting their pharmacological profiles. The uniqueness of this compound lies in its combined indazole and piperidine structure, which imparts specific chemical and biological properties not found in its individual components.
Properties
IUPAC Name |
1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(17-5-3-9(4-6-17)14(19)20)10-1-2-12-11(7-10)8-15-16-12/h1-2,7-9H,3-6H2,(H,15,16)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVVAJRPCSEMIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC3=C(C=C2)NN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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